molecular formula C11H13N B043153 2,4,6-Trimethylphenylacetonitrile CAS No. 34688-71-6

2,4,6-Trimethylphenylacetonitrile

Cat. No. B043153
CAS RN: 34688-71-6
M. Wt: 159.23 g/mol
InChI Key: SDKQOGSGNPGPRN-UHFFFAOYSA-N
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Patent
US06951888B2

Procedure details

66 g of sodium cyanide is refluxed in 100 mL water and 140 mL of ethanol with stirring, until a clear solution is formed. 136 g of 2-chloromethyl-1,3,5-trimethylbenzene is slowly added dropwise to this solution and the mixture is refluxed for 3 hours with stirring. It is diluted with 1 L of water and extracted three times with 200 mL of benzene. The combined organic phases are washed with water and the solvent is distilled off under reduced pressure. The residue is fractionally distilled. Yield: 92 g (72%); bp15: 145° C.-153° C.
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
136 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].C(O)C.Cl[CH2:8][C:9]1[C:14]([CH3:15])=[CH:13][C:12]([CH3:16])=[CH:11][C:10]=1[CH3:17]>O>[CH3:17][C:10]1[CH:11]=[C:12]([CH3:16])[CH:13]=[C:14]([CH3:15])[C:9]=1[CH2:8][C:1]#[N:2] |f:0.1|

Inputs

Step One
Name
Quantity
66 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
140 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
136 g
Type
reactant
Smiles
ClCC1=C(C=C(C=C1C)C)C
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is formed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 200 mL of benzene
WASH
Type
WASH
Details
The combined organic phases are washed with water
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue is fractionally distilled
CUSTOM
Type
CUSTOM
Details
145° C.-153° C.

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=CC(=C1)C)C)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.